Home > Products > Screening Compounds P113587 > 2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole
2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole - 400083-70-7

2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole

Catalog Number: EVT-3173940
CAS Number: 400083-70-7
Molecular Formula: C19H14ClN3O3S
Molecular Weight: 399.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of a series of bi-heterocyclic hybrid molecules featuring both thiazole and oxadiazole rings []. It was reacted with various electrophiles to generate a library of compounds evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. It also underwent cytotoxicity profiling using brine shrimp lethality assays [].

Relevance: This compound shares the core structure of both a thiazole and an oxadiazole ring with the target compound, 2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole. It represents a simplified scaffold where the 4-chlorophenyl and 3,4-dimethoxyphenyl substituents are absent, and the 2-position of the oxadiazole ring bears a thiol group instead. [https://www.semanticscholar.org/paper/bcf08fea685b75bbe2c8dc1cb3dee184fc91002d []]

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole

Compound Description: This compound is a bis-oxadiazole derivative with a central thiophene ring. The structure exhibits intramolecular C—H⋯O hydrogen bonding and π–π contacts between the oxadiazol rings and the chlorophenyl rings in its crystal structure [].

2-Aroylamino-5-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-1,3,4-thiadiazoles (3a-e)

Compound Description: This series of compounds incorporates a 1,3,4-thiadiazole ring linked to a 1,2,3-triazole moiety bearing a p-chlorophenyl substituent. These compounds were synthesized by cyclization of 4-aroyl-1-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]thiosemicarbazides [].

Relevance: While not containing an oxadiazole ring, these compounds are structurally related to 2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole due to the presence of a thiazole ring and the shared feature of a p-chlorophenyl substituent. The triazole moiety in these compounds replaces the 3,4-dimethoxyphenyl-thiazole component of the target compound. [https://www.semanticscholar.org/paper/1ff15e7f907415534f5e0b64903f88d183ca934a []]

6-Butyl-3,5,7-trimethyl-1-[[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-5-thioxo-1,3,4-oxadiazol-2-yl]methoxy]pyrrolo[3,4-d]pyridazin-4-one

Compound Description: This complex oxadiazole derivative exhibited promising anti-inflammatory activity in a carrageenan-induced paw edema test in rats, comparable in efficacy to indomethacin but without causing acute gastrotoxicity []. It demonstrated a reduction in paw edema, prostaglandin E2, and tumor necrosis factor-α levels, as well as decreased inflammatory cell infiltration in paw tissue [].

6-Butyl-1-[[4-[[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]methyl]-2-thioxo-1,3,4-oxadiazol-5-yl]methoxy]-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazin-4-one

Compound Description: Similar to the previous compound, this oxadiazole derivative demonstrated promising anti-inflammatory activity in the carrageenan-induced paw edema test in rats without causing acute gastrotoxicity []. It effectively reduced paw edema, counteracted increased prostaglandin E2 and tumor necrosis factor-α levels, decreased inflammatory cell infiltration, and reduced histopathological alterations in paw tissue [].

3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones (4a–l)

Compound Description: This series of N-Mannich base derivatives of 1,3,4-oxadiazole-2(3H)-thiones were investigated for their antimicrobial and anti-proliferative activities []. Several compounds displayed potent activity against Gram-positive bacteria, and some exhibited promising anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer [].

3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones (5a–d)

Compound Description: Similar to the previous group, this series represents N-Mannich base derivatives of 1,3,4-oxadiazole-2(3H)-thiones, but with a substituted piperazine moiety attached via a methylene linker at the N-3 position []. These compounds were also screened for antimicrobial and anti-proliferative activities. Certain compounds exhibited broad-spectrum antibacterial activity and potent activity against Gram-positive bacteria. Some also showed promising anti-proliferative activity against various cancer cell lines [].

Relevance: Sharing the 1,3,4-oxadiazole ring and the 3,4-dimethoxyphenyl substituent with 2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole, these compounds differ in the absence of the thiazole ring and the presence of the substituted piperazine moiety linked to the N-3 position of the oxadiazole ring. [https://www.semanticscholar.org/paper/9aff949896d1fc20bb6c6932d30637df64861e90 []]

2-(5-{[(4-Chlorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)phenol (5f)

Compound Description: This 1,3,4-oxadiazole derivative exhibited cytotoxicity against various cancer cell lines, including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancers []. It showed superior cytotoxicity compared to the clinically used anticancer drugs imatinib and gefitinib in a one-dose assay. Furthermore, this compound inhibited tubulin polymerization [].

2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (12c)

Compound Description: This 1,3,4-oxadiazole derivative also demonstrated significant cytotoxicity against a panel of cancer cell lines. It showed promising results in a five-dose assay, with GI50 values ranging from 1.61 to >100 μM []. Additionally, it displayed the ability to inhibit tubulin polymerization [].

Relevance: Sharing the 1,3,4-oxadiazole ring and the 3,4-dimethoxyphenyl substituent at the 5-position with the target compound, 2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole, this compound differs by featuring a 2,4-dichlorophenoxymethyl group at the 2-position of the oxadiazole instead of the 4-chlorophenyl group and lacks the thiazole ring. [https://www.semanticscholar.org/paper/28ad7d1ff165edc4c330236734e876600127a431 []]

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: This series of thiazole-1,3,4-oxadiazole hybrids was synthesized and screened for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria []. Some compounds showed significant activity against Gram-negative species, comparable to the standard drug Ciprofloxacin [].

Relevance: These compounds closely resemble 2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole, sharing the core structure of a thiazole ring linked to a 1,3,4-oxadiazole ring through a methylene bridge. The key difference lies in the substituents. While the target compound has a 4-chlorophenyl group at the 2-position and a 3,4-dimethoxyphenyl group on the thiazole ring, these compounds possess a phenyl group on the thiazole and various substituents at the 5-position of the oxadiazole. [https://www.semanticscholar.org/paper/d031e7e4c7698876f3f56ce863a5befcba823de4 []]

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocycles, incorporating 1,3-thiazole and 1,3,4-oxadiazole moieties, was synthesized and evaluated for potential therapeutic applications against Alzheimer's disease and diabetes []. The compounds were tested for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. Some compounds demonstrated notable enzyme inhibitory activity compared to the reference drug and exhibited low toxicity in the brine shrimp lethality bioassay [].

2-Phenyl-5-amino-1,3,4-oxadiazolo[3,2-a]pyrimidin-7-one (17)

Compound Description: This fused oxadiazole derivative was obtained during the reaction of 2-amino-substituted 1,3,4-oxadiazoles with ethyl cyanoacetate, along with other derivatives that were tested for their analgesic and anti-inflammatory activities [].

Relevance: While lacking a thiazole ring, this compound is related to 2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole due to the presence of the 1,3,4-oxadiazole ring. This compound represents a fused ring system where the oxadiazole is part of a pyrimidinone structure, unlike the target compound. [https://www.semanticscholar.org/paper/a322d1934ad23f8e8a240b04ce982bb6ff1d1fa3 []]

5-Aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines (6a-k)

Compound Description: This series of 1,3,4-oxadiazole derivatives was designed based on the structures of known anticancer compounds and was evaluated for their anticancer and antioxidant activities []. One compound showed significant anticancer activity against various cancer cell lines, including those derived from melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancers []. Another compound in this series displayed promising antioxidant activity [].

3,6-Disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles

Compound Description: This class of compounds, featuring a fused triazolo-thiadiazole ring system with adamantyl and aryl moieties, was synthesized and screened for their antitumor, antiviral, antibacterial, and antifungal potential []. Some compounds exhibited prominent antiproliferative activity against human T-cell leukemia and other cancer cell lines. Certain compounds also showed moderate inhibition of HIV-1 and HIV-2, but their antibacterial and antifungal activities were not significant [].

Relevance: These compounds are related to 2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole based on the presence of a thiadiazole ring, although they lack the oxadiazole moiety. The fused triazole ring in these compounds replaces the oxadiazole and the attached 4-chlorophenyl and 3,4-dimethoxyphenyl-thiazole components of the target compound. [https://www.semanticscholar.org/paper/a8115e964883411ece8af76880258b4869674f3b []]

2,5-Disubstituted-1,3,4-oxadiazoles

Compound Description: This broad class of compounds, including various derivatives with adamantyl and aryl moieties, was explored for their antitumor, antiviral, antibacterial, and antifungal activities []. Some compounds showed significant inhibition of HIV-1 and HIV-2, while others displayed moderate antiproliferative activity against human T-cell leukemia and other cancer cell lines [].

Relevance: 2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole is a specific example of a 2,5-disubstituted-1,3,4-oxadiazole. This broader class encompasses a vast range of compounds with diverse substitutions at the 2 and 5 positions, some of which may exhibit various biological activities. [https://www.semanticscholar.org/paper/a8115e964883411ece8af76880258b4869674f3b []]

Properties

CAS Number

400083-70-7

Product Name

2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole

IUPAC Name

2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C19H14ClN3O3S/c1-24-15-8-5-12(9-16(15)25-2)19-21-14(10-27-19)18-23-22-17(26-18)11-3-6-13(20)7-4-11/h3-10H,1-2H3

InChI Key

GNIOGWHWBTUSCI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.